molecular formula C13H20O2S B1612378 {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol CAS No. 912617-71-1

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

Cat. No. B1612378
M. Wt: 240.36 g/mol
InChI Key: HHHRERFRNRFXOV-UHFFFAOYSA-N
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Description

“{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol” is a chemical compound with diverse applications in scientific research. It is a type of phenol, which is a class of aromatic organic compounds .


Synthesis Analysis

The synthesis of phenols, such as “{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol”, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Chemical Reactions Analysis

Phenols, including “{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo addition-elimination reactions .

Scientific Research Applications

Synthesis of Complex Molecules

Research on the synthesis of allylsilanes demonstrates regiochemical and stereochemical control in the conversion of allyl sulfides, which could be relevant for manipulating "{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol" in the synthesis of targeted molecules with specific configurations for pharmaceuticals or advanced materials (Marumoto & Kuwajima, 1993).

Materials Science and Fuel Cells

In the field of materials science, the development of new polymeric materials for proton exchange membranes in fuel cells has been explored, indicating potential applications for related sulfonated polymers. These materials demonstrate high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008), (Wang et al., 2012).

Catalysis and Environmental Applications

Studies on the cobalt(II)-activated peroxymonosulfate process have revealed the generation of high-valent cobalt-oxo species capable of oxidizing organic pollutants, suggesting potential environmental applications in water treatment and pollution remediation technologies (Zong et al., 2020).

Chemical Reactions and Mechanisms

Research into the enantioselective sulfoxidation of sulfides using hydrogen peroxide as a terminal oxidant demonstrates the potential for asymmetric synthesis techniques, which could be applicable to the development of chiral centers in complex organic molecules (Saito & Katsuki, 2001).

Advanced Oxidation Processes

The oxidative fragmentation of 1-aryl-1-cycloalkenes using cerium(IV) ammonium nitrate showcases a methodology for breaking down complex molecules into simpler products, which might be relevant for the structural modification or degradation of "{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol" for various applications (Nair et al., 2002).

properties

IUPAC Name

[4-(6-sulfanylhexoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-16/h5-8,14,16H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHRERFRNRFXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584809
Record name {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

CAS RN

912617-71-1
Record name {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 912617-71-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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